1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE
Description
Properties
IUPAC Name |
1-[4-(2-phenylethyl)piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-3-9-17(20)19-14-12-18(13-15-19)11-10-16-7-5-4-6-8-16/h4-8H,2-3,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQONDJOYZFQQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE typically involves the reaction of 4-phenethylpiperazine with a suitable pentanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-PHENETHYLPIPERAZINO)-1-PENTANONE involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Compounds :
α-Pyrrolidinopentiophenone (PVP): 1-Phenyl-2-(1-pyrrolidinyl)-1-pentanone Structural Difference: Replaces the phenethylpiperazine group with a pyrrolidine ring. Pharmacology: PVP acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with stimulant effects. Its pyrrolidine group enhances lipophilicity, facilitating blood-brain barrier penetration . Cytotoxicity: Pyrrolidine derivatives like PVP exhibit dose-dependent cytotoxicity linked to plasma membrane fluidity disruption .
3,4-Methylenedioxypyrovalerone (MDPV): 1-(3,4-Methylenedioxyphenyl)-2-pyrrolidino-1-pentanone Structural Difference: Incorporates a methylenedioxy phenyl ring and pyrrolidine instead of piperazine. Pharmacology: MDPV is a potent NDRI with higher affinity for dopamine transporters than PVP, attributed to the electron-rich methylenedioxy group .
1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone: Structural Difference: Features a biphenyl group and shorter propanone chain.
Comparison Table :
*Cytotoxicity data from in vitro studies on human cell lines.
Impact of Aliphatic Chain Length
Increasing the aliphatic chain length in α-pyrrolidinophenones (e.g., PV8, PV9) enhances lipophilicity and membrane fluidity disruption, correlating with higher cytotoxicity (e.g., PV9 IC₅₀ ≈ 20 µM) . In contrast, 1-(4-phenethylpiperazino)-1-pentanone’s pentanone chain may balance lipophilicity and metabolic stability, though its piperazine group could introduce polar interactions that reduce membrane permeability compared to pyrrolidine analogues.
Substituent Effects on Receptor Binding
- Piperazine vs.
- Phenethyl Group : The ethyl-linked benzene ring may enhance π-π stacking with aromatic residues in receptor pockets, similar to 4-methylphenyl groups in 4-MEAP .
Fluorinated and Heterocyclic Analogues
- 1-(2-Furanyl)-1-pentanone: The furan ring introduces oxygen-based polarity, reducing CNS penetration compared to phenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
